WAY-214156

ERβ agonism IC50 inflammation

Select WAY-214156 for its high potency (IC50 4.2 nM) and 100-fold selectivity over ERα, enabling clean attribution of anti-inflammatory effects in ERβ-expressing cells. Its superior target engagement at lower doses makes it ideal for rheumatoid arthritis or IBD models where ERα activation is contraindicated. Obtain this research-grade compound for reliable transcriptional profiling and positive control assays.

Molecular Formula C19H10N2O3
Molecular Weight 314.3 g/mol
CAS No. 1007853-40-8
Cat. No. B12734054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWAY-214156
CAS1007853-40-8
Molecular FormulaC19H10N2O3
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)O)C3=C(O1)C4=C(C=C(C=C4C(=C3)C#N)O)C#N
InChIInChI=1S/C19H10N2O3/c20-7-10-5-17-15-2-1-13(22)4-12(15)9-24-19(17)18-11(8-21)3-14(23)6-16(10)18/h1-6,22-23H,9H2
InChIKeyUGZYFAJTTRGNOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-214156 (CAS 1007853-40-8): A Highly Potent Nonsteroidal ERβ Agonist for Inflammation Research


WAY-214156 is a synthetic nonsteroidal estrogen that functions as a highly selective agonist of estrogen receptor beta (ERβ) [1]. It is characterized by a benzochromene scaffold with an IC50 of 4.2 nM for ERβ and approximately 100-fold selectivity over ERα [1]. The compound is distinct from steroidal estrogens in its ability to activate ERβ without concomitant ERα-mediated proliferative effects, making it a valuable tool for dissecting ERβ-specific anti-inflammatory pathways [1].

Why Generic Substitution of ERβ Agonists Fails: WAY-214156 vs. ERB-041 and WAY-202196


ERβ agonists are not functionally interchangeable; potency and selectivity profiles critically determine experimental outcomes. WAY-214156 exhibits higher potency than ERB-041 (IC50 4.2 nM vs. 5.4 nM) but lower selectivity (100-fold vs. >200-fold) [1]. Compared to WAY-202196, WAY-214156 offers similar potency but lacks the same level of in vivo characterization in sepsis models, making compound selection context-dependent [1][2]. Substitution without regard to these parameters can lead to divergent anti-inflammatory efficacy and off-target ERα activation [1].

Quantitative Differentiation of WAY-214156: Head-to-Head Potency and Selectivity Benchmarks


WAY-214156 Demonstrates Higher ERβ Potency than Prinaberel (ERB-041)

WAY-214156 inhibits ERβ with an IC50 of 4.2 nM, which is approximately 22% more potent than prinaberel (ERB-041), which has an IC50 of 5.4 nM [1]. This difference, while modest, positions WAY-214156 as the more potent tool compound for assays requiring maximal ERβ activation at lower concentrations [1].

ERβ agonism IC50 inflammation

WAY-214156 Offers Balanced ERβ Selectivity Relative to Estradiol

WAY-214156 exhibits 100-fold selectivity for ERβ over ERα (IC50 ERβ 4.2 nM; ERα ~420 nM) [1]. In contrast, the natural ligand estradiol shows no selectivity (IC50 ~3-4 nM for both receptors) [1]. While less selective than prinaberel (>200-fold), WAY-214156's selectivity is sufficient to eliminate ERα-mediated uterine proliferation in relevant models [2].

ERβ selectivity ERα off-target therapeutic index

WAY-214156 Represses Proinflammatory Gene Expression with Comparable Efficacy to WAY-202196

In a microarray analysis of TNF-α-stimulated U2OS-ERβ cells, WAY-214156 and WAY-202196 were the most potent among three ERβ agonists in repressing a panel of inflammatory genes including TNF-α, IL-6, and CSF2 [1]. While exact fold-repression values are not reported, the study notes that both compounds outperformed ERB-041 in this functional assay, confirming that higher binding potency translates to enhanced transcriptional repression [1].

anti-inflammatory gene repression TNF-α IL-6

WAY-214156 Demonstrates ERα-Sparing Profile Consistent with Class-Selective ERβ Agonists

Although direct in vivo data for WAY-214156 are limited, the compound belongs to a class of ERβ-selective agonists that have been shown to lack uterotrophic effects in rodent models [1][2]. This is attributed to their >100-fold selectivity, which prevents ERα-mediated proliferation in reproductive tissues [1]. Researchers can reasonably expect WAY-214156 to exhibit similar tissue selectivity, though confirmatory studies are advised.

ERα sparing uterine safety class effect

Optimal Use Cases for WAY-214156 Based on Differentiated Potency and Selectivity


In Vitro Dissection of ERβ-Specific Anti-Inflammatory Pathways

WAY-214156's high potency (IC50 4.2 nM) and 100-fold selectivity make it ideal for transcriptional profiling experiments in ERβ-expressing cell lines such as U2OS-ERβ or immune cells [1]. Its ability to robustly repress TNF-α, IL-6, and CSF2 without ERα activation allows researchers to cleanly attribute anti-inflammatory effects to ERβ [1].

Preclinical Studies Requiring Maximal ERβ Activation with Minimal ERα Cross-Reactivity

For in vivo models of rheumatoid arthritis or inflammatory bowel disease where ERβ agonism is beneficial but ERα activation is contraindicated, WAY-214156 offers a suitable balance of potency and selectivity [1][2]. Although less characterized than ERB-041, its higher potency may provide superior target engagement at lower doses [1].

Comparative Pharmacology Studies of ERβ Agonists with Varying Selectivity Profiles

WAY-214156 serves as a valuable comparator to both more selective (ERB-041) and less potent (WAY-202196) ERβ agonists. Its intermediate selectivity (100-fold) and high potency allow researchers to dissect the relative contributions of binding affinity and selectivity to functional outcomes [1].

Screening Campaigns Targeting ERβ-Dependent Gene Repression

WAY-214156 can be employed as a positive control in high-throughput screens aimed at identifying novel ERβ modulators with anti-inflammatory properties. Its well-characterized transcriptional repression profile in U2OS-ERβ cells provides a reliable benchmark [1].

Technical Documentation Hub

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